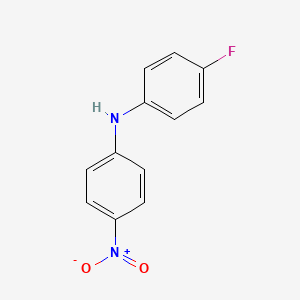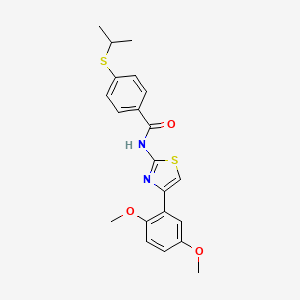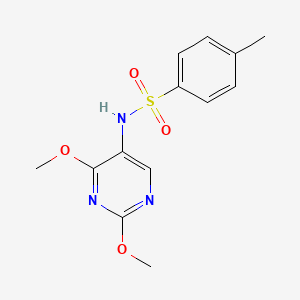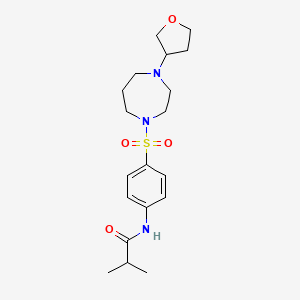![molecular formula C19H17NO5 B2920715 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide CAS No. 2034242-39-0](/img/structure/B2920715.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
In a related study, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were synthesized and exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, include a molecular weight of 152.147, a density of 1.3±0.1 g/cm3, a boiling point of 291.4±39.0 °C at 760 mmHg, and a flash point of 130.0±27.1 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has explored the synthesis of tetrahydrobenzofuran derivatives through reactions involving N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to unprecedented transformations and the creation of novel compounds with potential applications in pharmaceuticals and materials science (Levai et al., 2002).
Biological Activities
Investigations into the biological activities of benzofuran derivatives have been conducted, revealing their potential as anti-inflammatory and analgesic agents. For instance, novel compounds derived from visnaginone and khellinone have shown promising results in inhibiting cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2), suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Drug Discovery and Design
The chemical frameworks similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide have been explored for their potential in drug discovery, particularly in the development of nonpeptide angiotensin II receptor antagonists, which are crucial in the treatment of hypertension (Carini et al., 1991).
Biosynthesis of Benzofuran Derivatives
Biosynthesis pathways have been explored for producing benzofuran derivatives from dibenzofuran, offering an eco-friendly and efficient method for synthesizing compounds with central pharmacophores important in medicinal chemistry (Liu et al., 2018).
Material Science and Engineering
Research into the synthesis of dihydrobenzofurans and benzofurans from arynes presents a novel approach to creating materials with potential applications in electronics and photonics, showcasing the versatility of benzofuran derivatives in various scientific and industrial applications (Yoshioka et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound exhibits moderate to weak inhibition of the aforementioned enzymes This means it binds to these enzymes and reduces their activity
Biochemical Pathways
By inhibiting cholinesterases, the compound can potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. On the other hand, inhibition of lipoxygenases can disrupt the synthesis of leukotrienes, molecules that mediate inflammatory responses .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the extent of enzyme inhibition and the specific physiological context. For instance, in the nervous system, enhanced cholinergic transmission could improve cognitive function. In the context of inflammation, reduced leukotriene synthesis could alleviate inflammatory symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the synthesis of similar compounds has been carried out in aqueous alkaline media . The stability and efficacy of the compound in the human body, which has a neutral pH, might be different and needs to be studied further.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-8-7-23-16)11-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHIPEZFHJVAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)





![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)
![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)
![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)
